molecular formula C16H15N3S B8520008 4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine CAS No. 303162-38-1

4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine

Cat. No.: B8520008
CAS No.: 303162-38-1
M. Wt: 281.4 g/mol
InChI Key: HBPLQUGZIIBQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine is a useful research compound. Its molecular formula is C16H15N3S and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

303162-38-1

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C16H15N3S/c1-10-4-3-5-12(8-10)15-16(20-11(2)19-15)13-6-7-18-14(17)9-13/h3-9H,1-2H3,(H2,17,18)

InChI Key

HBPLQUGZIIBQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C)C3=CC(=NC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (1.0 mL, 18 mmol) was added to a solution of 2-(2-tert-butoxycarbonylamino-4-pyridyl)-1-(3-methylphenyl)ethanone (6.0 g, 18 mmol) in acetic acid (50 mL) and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was concentrated. The residue was dissolved in N,N-dimethylformamide (50 mL) and to the solution was added thioacetamide (1.4 g, 19 mmol) and the resulting mixture was stirred at room temperature for 20 hours. To the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate (200 mL) and extracted with ethyl acetate. The extract was dried and the solvent was distilled off. 2N-hydrochloric acid (30 mL) was added to the resulting solid and the mixture was stirred at 100° C. for 1 hour. After the reaction mixture was cooled to room temperature, the mixture was basified with a 2N aqueous solution of sodium hydroxide (200 mL) and a saturated aqueous solution of sodiumhydrogen carbonate. The resulting mixture was extracted with ethyl acetate and the extract was washed with water. The extract was dried and concentrated. The residue was purified by silica gel column chromatography (ethyl acetate) to obtain 2.8 g of the title compound (yield 54%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
54%

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